molecular formula C10H10N2O2 B11908572 Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11908572
M. Wt: 190.20 g/mol
InChI Key: XCGSGPAOUAYXIN-UHFFFAOYSA-N
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Description

Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine core. The structure includes a methyl group at the 7-position of the pyridine ring and a methyl ester at the 3-position of the pyrazole moiety. Key physicochemical properties include a molecular formula of C₁₁H₁₂N₂O₂, molecular weight of 204.225 g/mol, and a purity of ≥98% in commercial samples. Its synthesis typically involves Suzuki-Miyaura coupling or esterification reactions, as seen in analogous pyrazolo[1,5-a]pyridine derivatives .

Properties

IUPAC Name

methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-9-8(10(13)14-2)6-11-12(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGSGPAOUAYXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C=NN12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-3-methylpyrazole

The reaction begins with the preparation of 5-amino-3-methylpyrazole, a key intermediate. This compound is synthesized by condensing hydrazine hydrate with acetylacetone under reflux conditions in ethanol, yielding 85–92% of the product.

Cyclocondensation with β-Keto Esters

The aminopyrazole is then reacted with methyl 3-oxobutanoate (a β-keto ester) in acetic acid under reflux for 6–8 hours. This step facilitates the formation of the pyrazolo[1,5-a]pyridine core through a tandem cyclization-dehydration mechanism. The methyl ester group is introduced directly via the β-keto ester, eliminating the need for post-synthetic esterification.

Reaction Conditions and Yield Optimization

  • Solvent System : Acetic acid alone achieves yields of 68–72%, but substituting 50% acetic acid with toluene improves yields to 78–82% by reducing side reactions.

  • Catalyst : Adding p-toluenesulfonic acid (p-TsOH, 10 mol%) increases reaction efficiency, shortening the reaction time to 4 hours and boosting yields to 85%.

  • Temperature : Reflux at 110°C is optimal; higher temperatures promote decomposition.

Chlorination and Functional Group Interconversion

An alternative route involves the chlorination of intermediates followed by nucleophilic substitution, a method adapted from pyrazolo[1,5-a]pyrimidine synthesis.

Preparation of Dichloro Intermediate

The dihydroxy intermediate generated during cyclocondensation is treated with phosphorus oxychloride (POCl₃) at 80–90°C for 3 hours. This step replaces hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 61% yield.

Methoxy Group Introduction

The dichloro intermediate undergoes nucleophilic substitution with sodium methoxide in methanol at room temperature. This step replaces the chlorine at position 7 with a methoxy group, though further reduction may be required to obtain the methyl substituent.

Limitations

  • Selectivity issues arise due to the reactivity of chlorine at position 5, often requiring protective group strategies.

  • Overall yield for this route is lower (45–50%) compared to direct cyclocondensation.

Ultrasonic-Assisted Synthesis

Emerging methods leverage ultrasonic irradiation to enhance reaction kinetics. While specific data for this compound is limited, analogous protocols for ethyl esters demonstrate:

  • Reduced Reaction Time : From 6 hours to 25–30 minutes.

  • Improved Yield : 89–93% using KHSO₄ in ethanol/water under ultrasound (40 kHz).

  • Solvent Efficiency : Aqueous ethanol mixtures reduce environmental impact.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost and safety:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time by 40% compared to batch processes.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported acids) enable reuse over 5 cycles without yield loss.

  • Waste Management : Phosphorus oxychloride neutralization with aqueous NaHCO₃ minimizes environmental hazards.

Analytical Validation of Synthetic Products

Structural confirmation relies on spectroscopic techniques:

¹H NMR Analysis

  • Methyl Ester : Singlet at δ 3.90 (3H, COOCH₃).

  • Pyridine Protons : Doublets at δ 8.12 (H-5) and δ 7.45 (H-6), integrating for two protons.

  • Methyl Substituent : Singlet at δ 2.45 (3H, CH₃).

LC-MS Data

  • Molecular ion peak observed at m/z 191.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₀N₂O₂.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeScalabilityKey Advantage
Cyclocondensation78–854–8 hHighDirect ester incorporation
Chlorination-Substitution45–5012–15 hModerateFunctional group flexibility
Ultrasonic-Assisted89–930.5 hEmergingRapid, eco-friendly

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative – a critical intermediate for further derivatization.

Conditions and Outcomes :

Reaction TypeReagents/ConditionsProductYield (%)Source
Acidic hydrolysis6M HCl, reflux (12 hr)7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid89
Basic hydrolysisNaOH (2M), EtOH/H₂O (3:1), 80°C (8 hr)Same as above92

This hydrolysis product serves as a precursor for amide formation (Section 2) and metal-catalyzed coupling reactions.

Amidation Reactions

The carboxylic acid derivative readily forms carboxamides with primary/secondary amines, a key step in developing bioactive analogs:

Protocol :

  • Activated via EDCI/HOBt coupling

  • Reacted with substituted anilines at 0°C→RT (24 hr)

Representative Examples :

Amine StructureProductMIC vs Mtb (μg/mL)Cytotoxicity (Vero cells, IC₅₀ μM)
4-(Trifluoromethoxy)benzylamine6j (Fig 2)<0.002>128
3,5-Dimethoxybenzylamine6d0.004>128

Bioactive PPAs demonstrate exceptional potency against drug-resistant tuberculosis strains while maintaining low cytotoxicity .

Nucleophilic Substitution at Pyrazole/Pyridine Rings

The electron-deficient heteroaromatic system undergoes regioselective substitutions:

C-5 Arylations via Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst SystemYield (%)
14-CF₃OPhB(OH)₂Pd(PPh₃)₄, K₂CO₃, DME/H₂O85
24-MeOPhB(OH)₂Same as above78

Reaction performed at 90°C under inert atmosphere for 12 hr .

C-7 Functionalizations

The methyl group at C-7 can be oxidized to aldehyde using MnO₂ (CH₂Cl₂, RT, 6 hr), enabling subsequent reductive aminations or aldol condensations.

Condensation Reactions

The ester participates in cyclocondensation with 1,3-diketones to form fused heterocycles:

Example :
Reacting with ethyl acetoacetate (1:1.2 molar ratio) in acetic acid/ethanol (6:4 v/v) at 130°C under O₂ produces pyrazolo[1,5-a]pyridine-annulated systems in 74-94% yields (Table 1) .

Key Optimization Data :

Acid EquivalentsAtmosphereYield (%)
6 HOAcAir74
6 HOAcO₂94
6 HOAcAr6

Oxygen atmosphere dramatically improves yield by facilitating oxidative aromatization .

Reductive Transformations

The ester group can be selectively reduced while preserving the heterocyclic core:

Lithium Aluminum Hydride (LiAlH₄) Reduction :

  • Conditions: 0.5M LiAlH₄ in THF, 0°C→RT (2 hr)

  • Product: 3-(Hydroxymethyl)-7-methylpyrazolo[1,5-a]pyridine

  • Yield: 68%

This alcohol intermediate serves as a handle for PEGylation or prodrug development.

Photochemical Reactions

UV irradiation (λ=254 nm) in acetonitrile induces [2+2] cycloaddition with electron-deficient alkenes, forming strained cyclobutane derivatives. Reaction requires 24 hr with 55-60% conversion efficiency .

This comprehensive reactivity profile establishes Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a privileged scaffold in medicinal chemistry and materials science. The documented transformations provide a roadmap for generating structurally diverse analogs with tailored physicochemical and biological properties.

Scientific Research Applications

Pharmacological Properties

1. Cardiovascular Applications

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, exhibit notable hypotensive and coronary vasodilating effects. A study highlighted the compound's ability to reduce blood pressure and enhance coronary flow in animal models, specifically spontaneous hypertensive rats and isolated guinea pig hearts. These effects are attributed to the compound's action on smooth muscle relaxation and cardiac function stimulation .

The following table summarizes key findings related to its cardiovascular effects:

Effect Model Outcome
Hypotensive ActionSpontaneous Hypertensive RatsSignificant reduction in blood pressure
Coronary Flow EnhancementIsolated Guinea Pig HeartsIncreased coronary flow
Smooth Muscle RelaxationTrachea and Small IntestineEffective relaxation observed

2. Anticancer Potential

This compound has also been investigated for its anticancer properties. Pyrazolo derivatives have shown promise as antitumor agents due to their ability to inhibit specific protein kinases involved in cancer progression. Recent studies have demonstrated that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

The following table illustrates the anticancer activities observed:

Study Cancer Type Effect Observed
In vitro studyBreast CancerInduction of apoptosis
In vivo studyLung CancerInhibition of tumor growth

3. Antimicrobial Activity

In addition to cardiovascular and anticancer applications, this compound has been evaluated for antimicrobial properties. Research has shown that pyrazolo derivatives exhibit varying degrees of antibacterial activity against common pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The following table summarizes the antimicrobial efficacy:

Pathogen Activity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaLow

Mechanism of Action

The mechanism of action of Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

Table 1: Structural analogs of Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate 4-methyl (pyridine) C₁₁H₁₂N₂O₂ 204.22 Structural isomer with altered electronic properties; used in ligand synthesis.
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 6-methyl (pyridine) C₁₁H₁₂N₂O₂ 204.22 Similar applications but distinct reactivity due to methyl placement.
Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Ethyl ester (3-position) C₁₂H₁₄N₂O₂ 218.25 Higher lipophilicity vs. methyl ester; used in pharmacokinetic optimization.
Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate 7-formyl (pyridine) C₁₀H₈N₂O₃ 204.20 Reactive aldehyde group enables further functionalization.
  • Key Observations :
    • Positional isomers (e.g., 4-methyl vs. 7-methyl) exhibit differences in electronic distribution, impacting binding affinity in biological systems .
    • Ethyl esters (e.g., Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate) demonstrate enhanced metabolic stability compared to methyl esters but may reduce solubility .
Core Heterocycle Variations: Pyridine vs. Pyrimidine Derivatives

Table 2: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Core Structure Molecular Formula Melting Point (°C) Biological Activity
This compound Pyridine C₁₁H₁₂N₂O₂ Not reported Kinase inhibition scaffold.
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrimidine C₁₀H₁₁N₃O₂ 131–132 COX-2 inhibition; higher thermal stability .
Ethyl 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrimidine + pyridyl C₁₃H₁₁N₃O₂ 143–144 Fluorescent probes; aromatic stacking interactions .
  • Key Observations :
    • Pyrimidine-core derivatives (e.g., Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate) exhibit higher melting points and enhanced π-π stacking due to planar pyrimidine rings .
    • Pyridine-core compounds (e.g., this compound) are more lipophilic, favoring blood-brain barrier penetration in CNS-targeted drugs .
Substituent Effects on Reactivity and Bioactivity
  • 7-Methyl Group : Enhances steric hindrance, reducing off-target interactions in kinase inhibitors .
  • 3-Carboxylate Ester : Serves as a versatile handle for hydrolysis to carboxylic acids or amidation, critical in prodrug design .
  • Comparison with Halogenated Analogs :
    • Brominated derivatives (e.g., Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate ) enable cross-coupling reactions but show reduced metabolic stability vs. methyl-substituted analogs .

Biological Activity

Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazolo[1,5-a]pyridine family, which is characterized by a fused ring system that enhances its metabolic stability and biological activity. The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with carboxylic acids or their esters under controlled conditions to yield high-purity products.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of pyrazolo[1,5-a]pyridine derivatives. For instance, a related compound demonstrated significant in vitro activity against Mycobacterium tuberculosis (Mtb) strains, with minimal inhibitory concentrations (MICs) as low as 0.002 μg/mL for susceptible strains and slightly higher for resistant strains . This suggests that this compound may also exhibit similar efficacy.

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundMIC (μg/mL)Strain Type
6j≤0.002H37Rv (susceptible)
6j≤0.465rINH (resistant)
6j≤0.004rRMP (resistant)

Inhibition of HIV-1 Reverse Transcriptase

This compound analogs have been evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). A study reported that certain derivatives exhibited IC50 values below 50 µM against both wild-type and drug-resistant mutant strains of RT . This inhibition is critical for developing therapeutics against HIV.

Table 2: Inhibition Potency Against HIV-1 RT

CompoundIC50 (µM)Resistance Type
B-111WT
B-2<50K103N/Y181C (resistant)

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Antitubercular Mechanism : Compounds in this class may disrupt the bacterial cell wall synthesis or inhibit critical metabolic pathways in Mtb, leading to bacterial death.
  • HIV-1 RT Inhibition : The pyrazolo[1,5-a]pyridine core interacts with the active site of reverse transcriptase, preventing viral replication by blocking nucleotide incorporation during viral RNA transcription.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. A study on a closely related compound showed favorable pharmacokinetic properties with good oral bioavailability and an acceptable half-life in animal models .

Table 3: Pharmacokinetic Data for Related Compound

RouteDose (mg/kg)AUC (h·μg/L)Cmax (μg/L)Tmax (h)T½ (h)
Oral101563814284.675.10
IV2.5900241520.083.49

Case Studies

Several case studies have explored the therapeutic applications of pyrazolo[1,5-a]pyridine derivatives:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through selective protein inhibition mechanisms .
  • Anti-inflammatory Effects : Compounds like ibudilast have been utilized in treating neurodegenerative disorders, showcasing the potential of this scaffold in managing chronic inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate?

A common method involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with substituted enaminones under acidic conditions. For example, KHSO₄ in ethanol/water under ultrasonic irradiation (60–65°C) yields derivatives with high purity (83–96%). Purification via column chromatography (20% ethyl acetate/hexane) ensures analytical-grade product . Alternative routes use silylformamidine intermediates in benzene or pyridine for functionalization at position 7 .

Q. How is the compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.9–4.5 ppm for OCH₃), pyrazole protons (δ ~8.6–9.2 ppm), and aromatic carbons (δ ~100–160 ppm) confirm the core structure .
  • IR Spectroscopy : Ester C=O stretches (~1700–1730 cm⁻¹) and aromatic C=C vibrations (~1600–1620 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 248–278 [MH]⁺) validate the molecular formula .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, DMF, or hexane/ethyl acetate mixtures are effective. For example, recrystallization from DMF yields creamy-white crystals with defined melting points (e.g., 297–299°C for carboxamide derivatives) .

Advanced Research Questions

Q. How do reaction variables (temperature, catalyst) impact yield and purity?

Ultrasonic irradiation reduces reaction times (12–18 minutes) and improves yields (up to 96%) compared to conventional heating. However, higher temperatures (>65°C) may promote side reactions, such as ester hydrolysis . Acid catalysts like KHSO₄ are critical for cyclization but require careful neutralization to avoid byproducts .

Q. How to resolve contradictions in spectral data for substituted derivatives?

Discrepancies in NMR chemical shifts (e.g., methyl group δ ~2.5–3.2 ppm) often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) deshield adjacent protons, shifting peaks downfield. Cross-validate using 2D NMR (COSY, HSQC) or computational tools (DFT) .

Q. What computational methods aid in predicting reactivity or spectroscopic properties?

Density Functional Theory (DFT) optimizes geometry and calculates NMR/IR spectra. For instance, comparing calculated vs. experimental ¹³C NMR shifts (e.g., δ 104.1 vs. 104.0 ppm for C-2) validates structural assignments .

Q. How does the methyl group at position 7 influence regioselectivity in further functionalization?

The 7-methyl group sterically hinders electrophilic substitution at adjacent positions, directing reactions to C-5 or the ester moiety. For example, nitration or halogenation favors C-5 due to lower steric demand .

Methodological Considerations

Q. What precautions are necessary for handling this compound?

  • Safety : The compound may exhibit toxicity (H302, H315) and irritancy (H319). Use PPE, avoid inhalation, and store in dry, inert atmospheres .
  • Stability : Hydrolysis of the methyl ester occurs in aqueous acidic/basic conditions. Store at –20°C in sealed containers under argon .

Q. How to design analogs for biological activity studies?

Replace the methyl ester with carboxamides (e.g., using NH₂R in DMF) or introduce electron-deficient substituents (e.g., nitro, cyano) to enhance binding to targets like kinases or GABA receptors .

Q. What analytical techniques quantify trace impurities in synthesized batches?

HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) detects impurities <0.1%. LC-MS further identifies byproducts (e.g., hydrolyzed carboxylic acids) .

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